

Spectroscopic Profile of 4-Bromo-6-methyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-6-methyl-1H-indole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Bromo-6-methyl-1H-indole**. The information presented herein is essential for the unequivocal identification and characterization of this molecule, which holds potential as a building block in medicinal chemistry and drug discovery programs. This document details the available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Bromo-6-methyl-1H-indole**. Due to the limited availability of a complete public dataset for this specific molecule, data from closely related analogs are included for comparative purposes where necessary.

Table 1: ^1H NMR Spectroscopic Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference Compound
H-1 (N-H)	~8.1 (broad s)	Singlet, broad	-	Predicted/Typical for Indoles
H-2	~7.2	Triplet	~2.5	Predicted/Typical for Indoles
H-3	~6.5	Triplet	~2.5	Predicted/Typical for Indoles
H-5	~7.3	Singlet	-	Predicted/Typical for Indoles
H-7	~7.1	Singlet	-	Predicted/Typical for Indoles
-CH ₃	~2.4	Singlet	-	Predicted/Typical for Indoles

Note: Specific experimental data for **4-Bromo-6-methyl-1H-indole** is not readily available in the public domain. The presented data is based on typical chemical shifts for indole protons and the expected influence of the substituents.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ , ppm)	Reference Compound
C-2	~124	Predicted/Typical for Indoles
C-3	~102	Predicted/Typical for Indoles
C-3a	~129	Predicted/Typical for Indoles
C-4	~115 (due to Br)	Predicted/Typical for Indoles
C-5	~122	Predicted/Typical for Indoles
C-6	~132 (due to CH_3)	Predicted/Typical for Indoles
C-7	~113	Predicted/Typical for Indoles
C-7a	~136	Predicted/Typical for Indoles
$-\text{CH}_3$	~21	Predicted/Typical for Indoles

Note: Specific experimental data for **4-Bromo-6-methyl-1H-indole** is not readily available in the public domain. The presented data is based on typical chemical shifts for indole carbons and the expected influence of the substituents.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group Assignment	Intensity
~3400	N-H stretch	Strong, broad
~3100-3000	C-H stretch (aromatic)	Medium
~2950-2850	C-H stretch (methyl)	Medium
~1600, ~1470	C=C stretch (aromatic ring)	Medium-Strong
~1340	C-N stretch	Medium
~800-700	C-H out-of-plane bend (aromatic)	Strong
~600	C-Br stretch	Medium-Weak

Note: These are characteristic absorption bands expected for the structure of **4-Bromo-6-methyl-1H-indole** based on known data for similar indole derivatives.

Table 4: Mass Spectrometry Data

m/z	Assignment	Relative Intensity (%)
210/212	[M] ⁺ (Molecular Ion)	High (Isotopic pattern for Br)
131	[M - Br] ⁺	Moderate
130	[M - HBr] ⁺	High
103	[M - HBr - HCN] ⁺	Moderate

Note: The molecular ion peak is expected to show a characteristic 1:1 isotopic pattern due to the presence of the bromine atom. The fragmentation pattern is predicted based on common fragmentation pathways for halogenated indole compounds. A mass spectrum for 4-Bromo-6-methyl indole is available on SpectraBase, confirming the molecular weight of 210.07 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of **4-Bromo-6-methyl-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid **4-Bromo-6-methyl-1H-indole** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

- ¹H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse program. The spectral width is typically around 220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance of the ^{13}C isotope and the relaxation times of quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample like **4-Bromo-6-methyl-1H-indole**, the Attenuated Total Reflectance (ATR) or the KBr pellet method is commonly used.

- ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.
- KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} .

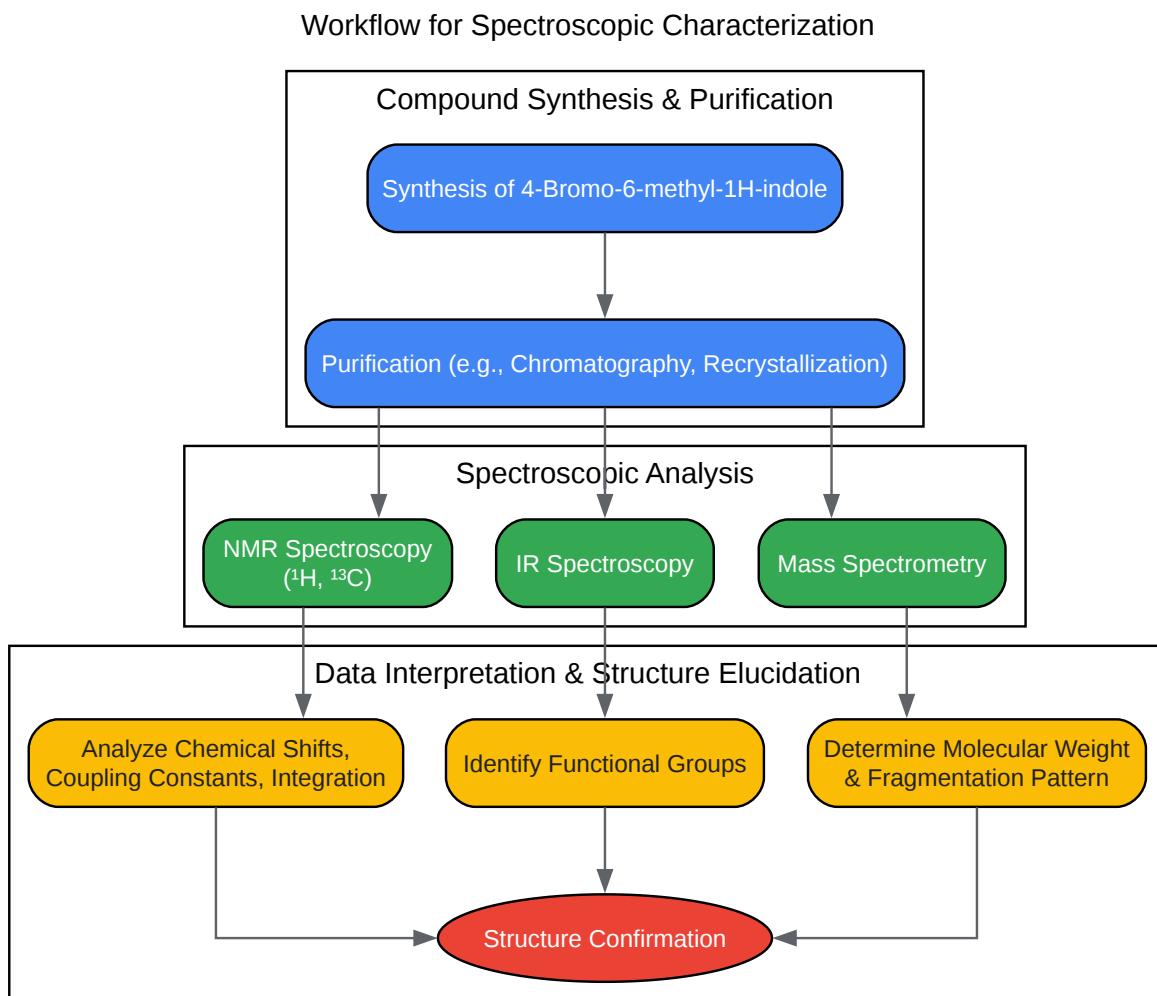
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced via direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. Electron Ionization (EI) is a common method for generating the mass spectrum of small organic molecules.

Instrumentation and Data Acquisition: In a typical EI-MS experiment, the sample is bombarded with a beam of electrons (usually at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound like **4-Bromo-6-methyl-1H-indole**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

- 1. tandf.figshare.com [tandf.figshare.com]
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